molecular formula C6H10O B095086 6-Methyl-3,4-dihydro-2H-pyran CAS No. 16015-11-5

6-Methyl-3,4-dihydro-2H-pyran

Cat. No. B095086
CAS RN: 16015-11-5
M. Wt: 98.14 g/mol
InChI Key: CZBAXSUIRDPNFU-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-pyran is a chemical compound with the molecular formula C6H10O . It is also known by other names such as 2-Methyl-5,6-dihydro-4H-pyran and 2-Methyl-.delta.2-dihydropyran . The molecular weight of this compound is 98.14 g/mol .


Synthesis Analysis

The synthesis of 6-Methyl-3,4-dihydro-2H-pyran has been discussed in several papers . For instance, one study describes the synthesis of tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .


Molecular Structure Analysis

The molecular structure of 6-Methyl-3,4-dihydro-2H-pyran can be represented by the InChI string: InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h4H,2-3,5H2,1H3 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

6-Methyl-3,4-dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-3,4-dihydro-2H-pyran include a molecular weight of 98.14 g/mol, XLogP3-AA of 1.5, hydrogen bond donor count of 0, hydrogen bond acceptor count of 1, and rotatable bond count of 0 . The exact mass and monoisotopic mass are both 98.073164938 g/mol .

Scientific Research Applications

  • 6-Methyl-3,4-dihydro-2H-pyran has been studied in the context of organic synthesis, particularly in reactions involving addition, cyclization, and cycloaddition, as detailed in the work by Longley, Emerson, and Blardinelli (2003) (Longley, Emerson, & Blardinelli, 2003).

  • The crystal structure of compounds related to 6-Methyl-3,4-dihydro-2H-pyran has been analyzed, contributing to a better understanding of their molecular conformation and potential interactions, as reported by Zukerman-Schpector et al. (2015) (Zukerman-Schpector et al., 2015).

  • Research has also focused on its use as an intermediate in the synthesis of complex molecules, such as those described by Ley and Osborn (2003) (Ley & Osborn, 2003).

  • There are implications for its use in the development of pharmaceuticals, like in the creation of brain penetrant PDE9A inhibitors, which have been tested in clinical trials for cognitive disorders, as illustrated by Verhoest et al. (2012) (Verhoest et al., 2012).

  • It's been used in polymer science, particularly in the synthesis of polymers with potential antitumor activity, as shown in the study by Kaplan Can et al. (2005) (Kaplan Can et al., 2005).

  • Additionally, 6-Methyl-3,4-dihydro-2H-pyran derivatives have been investigated for their utility in heterocyclic chemistry, especially in the context of catalytic cyclizations to produce pyran and oxazine derivatives, as discussed by Varela and Saá (2016) (Varela & Saá, 2016).

Safety And Hazards

6-Methyl-3,4-dihydro-2H-pyran is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .

properties

IUPAC Name

6-methyl-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBAXSUIRDPNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166807
Record name 2H-Pyran, 3,4-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3,4-dihydro-2H-pyran

CAS RN

16015-11-5
Record name 2H-Pyran, 3,4-dihydro-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran, 3,4-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
142
Citations
CS Caton - Journal of the American Chemical Society, 1969 - ACS Publications
The gas-phase thermal decomposition of 6-methyl-3, 4-dihydro-2H-pyran (6-MDHP) into ethylene and methyl vinyl ketone has been investigated over the temperature range 330-370 …
Number of citations: 4 pubs.acs.org
GF Weber, SS Hall - The Journal of Organic Chemistry, 1979 - ACS Publications
A series ofalkyl-and phenyl-substituted 3, 4-dihydro-2if-pyrans were synthesized: 2-methyl-(2), 4-methyl-(3), 5-methyl-(4), 6-methyl-(5), 6-phenyl-(6), and 2, 2, 6-trimethyl-3, 4-dihydro-2if-…
Number of citations: 22 pubs.acs.org
AJ Duggan, SS Hall - The Journal of Organic Chemistry, 1977 - ACS Publications
Electrophilic addition of tert-butyl hypochlorite and hypobromite to 3, 4-dihydro-2//-pyran (1) inalcohol and organic acid solvents yielded cis/trans mixtures of the 1, 2-addition products 3-…
Number of citations: 2 pubs.acs.org
SS Hall, GF Weber, AJ Duggan - The Journal of Organic …, 1978 - ACS Publications
A series of substituted 3, 4-dihydro-2H-pyrans were prepared: 2-methoxy-(2a), 2-methoxy-6-methyl-(2b), 2-methoxy-5-methyl-(2c), 2-methoxy-4-methyl-(2d), 2-methoxy-2-methyl-(2e), 2-…
Number of citations: 26 pubs.acs.org
DFO Rocha, K Hamilton, CCS Gonçalves… - Journal of natural …, 2011 - ACS Publications
The defensive secretions of five neotropical species of harvestmen (Opiliones: Gonyleptidae) from the Brazilian Atlantic Forest were analyzed and chemically characterized by GC-MS …
Number of citations: 30 pubs.acs.org
T Bade, RR Vedula - Journal of Heterocyclic Chemistry, 2015 - Wiley Online Library
An easy, highly efficient and a new convenient one‐pot, two‐step approach to the synthesis of 3‐(3‐benzyl‐2‐(phenylimino)‐2,3‐dihydrothiazol‐4‐yl)‐6‐methyl‐4‐(2‐oxo‐2‐…
Number of citations: 5 onlinelibrary.wiley.com
M Samba, MS Minnih, T Hökelek, M Kaur… - Acta Crystallographica …, 2019 - scripts.iucr.org
The title compound, C17H18N2O3, is constructed from a benzodiazepine ring system linked to a pendant dihydropyran ring, where the benzene and pendant dihydropyran rings are …
Number of citations: 1 scripts.iucr.org
HM Frey, RG Hopkins, NS Isaacs - Journal of the Chemical Society …, 1972 - pubs.rsc.org
The thermal decomposition of 2-methoxy-3,4-dihydro-2H-pyran has been studied in the gas phase from 296 to 353 C. Methyl vinyl ether and acraldehyde are formed quantitatively by a …
Number of citations: 2 pubs.rsc.org
JY Lee, I Cho - Bulletin of the Korean Chemical Society, 1987 - pdf.lookchemmall.com
2-Methoxy-6-methyl-3, 4-dihydro-2H-pyran (1.), 2-ethoxy-3, 6-dimethyl-3, 4-dihydro-2H-pyran (1,), and 2-ethoxy-3-methyl-6-ethyl-3, 4-dihydro-2H-pyran (1) were prepared by (4+ 2) …
Number of citations: 4 pdf.lookchemmall.com
ZE Huang, XG Liang, HK Leung… - Chinese Journal of …, 1991 - Wiley Online Library
Kinetic studies of the singlet oxygenation of the title compounds were performed according to Monroe's method. The reaction rate increases with temperature decreasing, leading to a …
Number of citations: 3 onlinelibrary.wiley.com

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